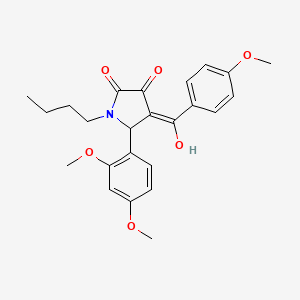![molecular formula C21H21BrN2O4 B5309583 N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]valine](/img/structure/B5309583.png)
N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]valine, also known as BAVA, is a small molecule compound that has been gaining attention in the scientific community due to its potential therapeutic applications. BAVA is a derivative of valine and has been shown to have anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]valine works by inhibiting the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. By inhibiting NF-κB activation, N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]valine reduces the production of pro-inflammatory cytokines and induces apoptosis in cancer cells.
Biochemical and physiological effects:
N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]valine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]valine has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]valine in lab experiments is that it is a small molecule compound that can be easily synthesized. However, one limitation is that it may have off-target effects that could confound experimental results.
Direcciones Futuras
There are a number of future directions for research on N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]valine. One area of interest is the development of more potent derivatives of N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]valine that could have even greater anti-inflammatory and anti-cancer effects. Another area of interest is the development of targeted delivery systems for N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]valine that could increase its efficacy and reduce off-target effects. Additionally, more research is needed to fully understand the mechanism of action of N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]valine and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]valine involves the condensation of 4-bromobenzaldehyde and glycine ethyl ester to form 4-bromocinnamic acid ethyl ester. This is then reacted with valine to produce N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]valine.
Aplicaciones Científicas De Investigación
N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]valine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]valine has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-[[(E)-2-benzamido-3-(4-bromophenyl)prop-2-enoyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O4/c1-13(2)18(21(27)28)24-20(26)17(12-14-8-10-16(22)11-9-14)23-19(25)15-6-4-3-5-7-15/h3-13,18H,1-2H3,(H,23,25)(H,24,26)(H,27,28)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEKOUAXLWEPGK-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)Br)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-pyridinyl)-1-azetidinyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B5309503.png)

![N-cyclopropyl-3-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]propanamide](/img/structure/B5309515.png)
![(1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone](/img/structure/B5309517.png)

![2-(4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)propanoic acid](/img/structure/B5309524.png)
![N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5309531.png)
![2-amino-4-[3-(morpholin-4-ylmethyl)phenyl]-6-(1H-pyrrol-2-yl)nicotinonitrile](/img/structure/B5309544.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309552.png)
![N-(4-ethoxyphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5309557.png)
![2-(1,3-benzoxazol-2-yl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5309577.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methyl-3-phenylacrylamide](/img/structure/B5309581.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5309592.png)
![4-bromo-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5309601.png)